3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride
Description
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride is a synthetic organic compound featuring a biphenyl core substituted with chlorine at the 3-position, linked via an ether bond to a 4-piperidinylmethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-[(2-chloro-4-phenylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO.ClH/c19-17-12-16(15-4-2-1-3-5-15)6-7-18(17)21-13-14-8-10-20-11-9-14;/h1-7,12,14,20H,8-11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSWRXUTWNPGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro[1,1’-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. One common method involves the reaction of 3-chlorobiphenyl with 4-piperidinemethanol under specific conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The final product is often purified using methods like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro[1,1’-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the biphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Chloro[1,1’-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro[1,1’-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Biphenyl-Piperidine Motifs
(a) [4-(3-Chlorophenyl)phenyl]methanamine hydrochloride (CAS 893649-04-2)
- Structure : Biphenyl core with 3-chloro substitution and a methanamine group.
- Key Differences : Replaces the ether-linked piperidine with a primary amine.
- This structural variation could influence receptor binding specificity .
(b) 4-Chloro-3-methylphenyl 3-piperidinylmethyl ether hydrochloride (CAS 1220018-94-9)
- Structure : Chlorophenyl ring with a methyl substituent and 3-piperidinylmethyl ether.
- Key Differences : Methyl group at the 3-position on the phenyl ring and piperidine substitution at the 3-position (vs. 4-position in the target compound).
- Implications : Steric effects from the methyl group and altered piperidine orientation may reduce binding affinity to targets requiring planar biphenyl systems .
(c) 1-((4'-Chloro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine
- Synthesis : Prepared via Suzuki coupling of 1-(2-methylbenzyl)piperidine and 4-chlorophenylboronic acid pinacol ester .
- Key Differences : Biphenyl system with methyl and chloro substituents; piperidine attached via a methylene linker.
- Implications : The methyl group and linker flexibility may enhance metabolic stability but reduce conformational rigidity compared to the ether linkage in the target compound.
Analogs with Modified Heterocycles or Functional Groups
(a) 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine (CAS 1219981-44-8)
- Structure : Azetidine (4-membered ring) replaces piperidine.
- Key Differences : Smaller ring size reduces conformational flexibility and alters steric and electronic properties.
- Implications : Lower molecular weight (259.73 g/mol vs. ~300–350 g/mol for piperidine analogs) may improve bioavailability but reduce binding duration in hydrophobic pockets .
(b) Methyl 3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride (CAS 124082-22-0)
- Structure: Biphenyl linked to an aminopropanoate ester.
- Key Differences : Ester and amine groups introduce polarity and hydrogen-bonding sites.
Pharmacologically Relevant Biphenyl Derivatives
(a) MurA Enzyme Inhibitors (e.g., [1,1'-biphenyl]-4-yl methyl derivatives)
- Application : Biphenyl moieties in MurA inhibitors exhibit antibacterial activity by targeting cell wall synthesis.
- Comparison : The target compound’s 3-chloro substituent and piperidine group may enhance membrane penetration and target specificity compared to unsubstituted biphenyls .
(b) Anti-Tyrosinase Biphenyl Esters
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (HCl Salt) | Predicted logP |
|---|---|---|---|---|
| Target Compound | ~300–350* | Ether, piperidine, biphenyl | High (hydrochloride) | ~3.5–4.0 |
| [4-(3-Chlorophenyl)phenyl]methanamine | 264.75 | Amine, biphenyl | Moderate | ~2.8 |
| 3-[(3-Chlorobiphenyl)oxy]azetidine | 259.73 | Azetidine, ether | Low (free base) | ~3.2 |
| Methyl 3-([biphenyl]-4-yl)aminopropanoate | 291.77 | Ester, amine | High (hydrochloride) | ~2.5 |
*Estimated based on similar structures.
Biological Activity
3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride is a complex chemical compound characterized by a biphenyl moiety, a piperidine ring, and an ether linkage. Its molecular formula is C₁₇H₁₉Cl₂NO, and it is recognized by the CAS number 1219976-81-4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in receptor binding and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The biphenyl group enhances hydrophobic interactions, while the piperidine ring facilitates binding to polar or charged regions of target proteins. These interactions can modulate the activity of the target, leading to various biological effects such as:
- Receptor Binding : The compound has shown potential in studies related to receptor binding, particularly with Toll-like receptors (TLRs) which play a crucial role in immune response.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.
Study on TLR Activity
A relevant study evaluated the structure–activity relationship of compounds similar to this compound with respect to their agonistic activity on human TLR7 and TLR8. The findings indicated that certain structural modifications could enhance potency and specificity toward these receptors, suggesting that compounds with similar architectures could be explored for therapeutic applications in immunology .
Comparative Binding Affinity
Research comparing the binding affinities of various compounds revealed that those containing biphenyl structures often exhibited stronger interactions with hydrophobic pockets in proteins compared to simpler aromatic systems. This suggests that this compound may have enhanced specificity in biological applications due to its unique structural features.
Data Table: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Receptor Binding | TLR7 | Agonist activity | |
| Receptor Binding | TLR8 | Agonist activity | |
| Enzyme Inhibition | Various Enzymes | Potential inhibition |
Synthesis and Preparation
The synthesis of this compound typically involves multi-step processes starting from 3-chlorobiphenyl and 4-piperidinemethanol. Common methods include:
- Base-Catalyzed Reactions : Using bases like sodium hydride or potassium carbonate to facilitate ether bond formation.
- Microwave-Assisted Synthesis : Employed for efficiency and reduced reaction times in industrial settings.
Applications in Research
The compound has several applications across various fields:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules.
- Biological Studies : Useful in studies involving receptor binding and enzyme inhibition.
- Material Science : Potential applications in developing specialty chemicals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
